4-(4-Methoxycarbonylphenyl)picolinic acid
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Overview
Description
4-(4-Methoxycarbonylphenyl)picolinic acid is a derivative of picolinic acid, which is a compound commonly found in plants and animals. This compound has a molecular formula of C14H11NO4 and a molecular weight of 257.24 g/mol. It is known for its unique structure, which combines a picolinic acid moiety with a methoxycarbonylphenyl group.
Preparation Methods
The synthesis of 4-(4-Methoxycarbonylphenyl)picolinic acid typically involves the reaction of picolinic acid with 4-methoxycarbonylphenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate . The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
4-(4-Methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxycarbonylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects . This interaction can disrupt zinc binding, which is crucial for the activity of many enzymes and proteins .
Comparison with Similar Compounds
4-(4-Methoxycarbonylphenyl)picolinic acid can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: This compound is used in similar synthetic applications and has comparable chemical properties.
Picolinic acid: The parent compound, picolinic acid, shares some structural similarities but lacks the methoxycarbonylphenyl group, which imparts unique properties to this compound.
4-Methoxycarbonylbenzeneboronic acid: Another related compound used in organic synthesis with similar reactivity.
The uniqueness of this compound lies in its combined structure, which allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
Properties
IUPAC Name |
4-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)11-6-7-15-12(8-11)13(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEGAGSVXSLMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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